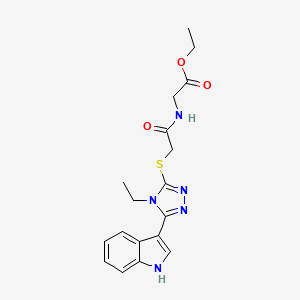
ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological mechanisms, and its effects on various cellular models.
Chemical Structure and Synthesis
The compound features an indole ring , a triazole ring , and a thioether linkage , which are structural motifs known for their diverse biological activities. The synthesis typically involves multiple steps:
-
Preparation of Indole and Triazole Precursors :
- The indole ring can be synthesized via Fischer indole synthesis.
- The triazole ring is formed through Huisgen cycloaddition reactions.
-
Formation of Thioether Linkage :
- This is achieved by reacting the indole precursor with a thiol-containing triazole under basic conditions.
-
Final Esterification :
- The final product is obtained by esterification with ethyl bromoacetate.
The precise mechanism of action for this compound is not fully elucidated; however, several potential pathways have been identified:
- Interaction with Enzymes and Receptors : The indole and triazole rings may interact with various biological targets, including enzymes and receptors that play crucial roles in cellular signaling and metabolism.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit significant antioxidant properties, which could contribute to their cytotoxic effects against cancer cells .
Anticancer Properties
Recent studies have shown that derivatives of this compound exhibit promising anticancer activity:
- Cytotoxicity Testing :
- Structure Activity Relationship (SAR) :
Comparative Analysis
| Compound Type | Example Structure | Notable Activity |
|---|---|---|
| Indole Derivatives | Indole-based compounds | Diverse biological activities |
| Triazole Derivatives | 1,2,4-Triazoles | Anticancer and antimicrobial properties |
| Thioether Compounds | Compounds with thioether linkages | Modulate interactions with biological targets |
| Ethyl 2-(...acetate) | Ethyl 2-(2-(...)) | Potent cytotoxicity against cancer cell lines |
Case Studies
-
Study on Anticancer Activity :
- In a study published in PMC, compounds similar to ethyl 2-(...) were synthesized and evaluated for their cytotoxic effects against MCF-7 cells. The results indicated that modifications in the triazole structure significantly enhanced anticancer activity, suggesting a strong correlation between structure and efficacy .
- Molecular Docking Studies :
Properties
IUPAC Name |
ethyl 2-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-3-23-17(13-9-19-14-8-6-5-7-12(13)14)21-22-18(23)27-11-15(24)20-10-16(25)26-4-2/h5-9,19H,3-4,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWKSPXDHJXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC(=O)OCC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














